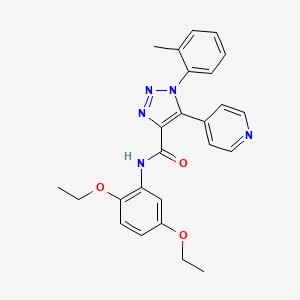![molecular formula C21H22BrN3O5 B2723601 3-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 891124-53-1](/img/structure/B2723601.png)
3-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common functional group in pharmaceuticals and other biologically active compounds . The molecule also contains an oxadiazole ring, which is a heterocyclic compound consisting of one oxygen atom, two nitrogen atoms, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The bromine atom would add significant weight to the molecule, and the ethoxy groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the oxadiazole ring, which may participate in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make the compound relatively heavy and potentially volatile . The ethoxy groups could increase the compound’s solubility in organic solvents .科学的研究の応用
Synthesis and Anticancer Activity
A significant body of research has been dedicated to the synthesis of derivatives of 1,3,4-oxadiazol-2-yl compounds, showcasing their potential in anticancer activities. For instance, Ravinaik et al. (2021) reported the design, synthesis, and evaluation of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds demonstrated moderate to excellent anticancer activity against multiple cancer cell lines, with some derivatives showing higher activity than the reference drug, etoposide (Ravinaik et al., 2021).
Molecular Transformations and Synthesis of Heterocycles
The versatility of 1,3,4-oxadiazol derivatives in chemical transformations has been extensively explored. Chau et al. (1997) illustrated the synthesis of 3,5-disubstituted 1-amino-1,3,5-triazine-2,4,6-triones (or 1-aminocyanurates) by cyclic transformation of 1,3,4-oxadiazol-2(3H)-one derivatives, demonstrating the potential of these compounds in generating novel heterocycles (Chau, Malanda, & Milcent, 1997).
Photolysis and Molecular Rearrangements
Tsuge et al. (1977) conducted studies on the photolysis of 1,3,4-oxadiazoles in alcohols, revealing complex molecular rearrangements leading to the formation of various compounds, such as benzamide and 3,5-diphenyl-1,2,4-triazole. This research opens avenues for photochemical synthesis pathways involving oxadiazole derivatives (Tsuge, Oe, & Tashiro, 1977).
Antimicrobial and Antioxidant Studies
Karanth et al. (2019) synthesized 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, which were characterized and evaluated for their antioxidant and antibacterial activities. Notably, these compounds exhibited significant antibacterial activity against Staphylococcus aureus, alongside potent antioxidant properties (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).
Antifungal Activity
Research on N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide demonstrated notable activity against acetylcholinesterase, showcasing the potential of 1,3,4-oxadiazol derivatives in developing treatments targeting fungal infections (Siddiqui, Rehman, Abbasi, Abbas, Khan, Ashraf, & Ejaz, 2013).
作用機序
将来の方向性
The study of novel organic compounds like “3-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is crucial for the development of new pharmaceuticals and materials . Future research could focus on synthesizing this compound and studying its physical, chemical, and biological properties .
特性
IUPAC Name |
3-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O5/c1-4-27-16-11-14(12-17(28-5-2)18(16)29-6-3)20-24-25-21(30-20)23-19(26)13-8-7-9-15(22)10-13/h7-12H,4-6H2,1-3H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRWEQJIHXNYKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-methyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2723522.png)
![5-(Chloromethyl)-2,3-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2723524.png)
![(4,7,7-trimethyl-3-bicyclo[2.2.1]heptanyl) (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B2723525.png)
![(1R,3S,5S)-3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2723527.png)


![5-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2723531.png)

![2-((5H-pyrimido[5,4-b]indol-4-yl)thio)-N-mesitylacetamide](/img/structure/B2723534.png)

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2723537.png)
![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(2-thienyl)ethanol](/img/structure/B2723540.png)
![3-[2-Fluoro-4-(methoxycarbonyl)phenyl]prop-2-enoic acid](/img/structure/B2723541.png)